molecular formula C8H11N3O B1422329 5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine CAS No. 1248907-30-3

5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1422329
CAS RN: 1248907-30-3
M. Wt: 165.19 g/mol
InChI Key: UVIGTGJSSFKAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine, also known as OXD-3, is a synthetic compound of the oxadiazole family. It is a small molecule that has been studied for its potential therapeutic uses in the field of biomedical science. OXD-3 has been found to interact with a number of different proteins and receptors, and has been proposed as a potential treatment for a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A study by Saundane, Verma, and Katkar (2013) synthesized derivatives of 1,3,4-oxadiazol-2-amine and evaluated them for antimicrobial and antioxidant activities. Among the compounds tested, one exhibited promising antibacterial and antifungal activities, as well as radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).

  • Anticancer Evaluation : Abdo and Kamel (2015) conducted a study on 1,3,4-oxadiazoles and related compounds, assessing their in vitro anticancer activity against various human cancer cell lines. Several compounds exhibited significant cytotoxicity, with some displaying even more potent activity than standard treatments (Abdo & Kamel, 2015).

  • Energetic Material Precursor : Zhu et al. (2021) synthesized an energetic material precursor related to 1,3,4-oxadiazol-2-amine. This compound was characterized using various techniques and exhibited interesting molecular properties like hydrogen bonding and π-interactions, with potential applications in energetic materials (Zhu et al., 2021).

  • Antiepileptic Activity : A study by Rajak et al. (2013) synthesized novel limonene and citral based 1,3,4-oxadiazoles to evaluate their antiepileptic activity. The compounds were tested in various models, with some showing promising results and helping establish a structure-activity relationship (Rajak et al., 2013).

  • Antibacterial Activities : Hui et al. (2002) synthesized 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety and evaluated their antibacterial activities. The synthesized compounds were characterized and showed varied levels of antibacterial effectiveness (Hui et al., 2002).

properties

IUPAC Name

5-cyclohex-3-en-1-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIGTGJSSFKAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677748
Record name 5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248907-30-3
Record name 5-(3-Cyclohexen-1-yl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248907-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.